molecular formula C21H21F2NO3 B1325584 2,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898758-43-5

2,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No. B1325584
M. Wt: 373.4 g/mol
InChI Key: HCSIUCMBAQBGDX-UHFFFAOYSA-N
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Description

“2,4-Difluoro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone” is a chemical compound with the linear formula C21H21F2NO3 . It is also known as Methanone, (2,4-difluorophenyl)[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzophenone core with two fluorine atoms at the 2 and 4 positions of one phenyl ring. The other phenyl ring is substituted at the 4 position with an 8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C21H21F2NO3), but specific details such as melting point, boiling point, solubility, and others are not provided in the search results .

Scientific Research Applications

Sunscreen Formulations and Environmental Impact

Benzophenone-3, a common component of organic sunscreen products, has been widely used due to its lipophilic, photostable, and bioaccumulative properties. Studies have shown its widespread presence in water, soil, and biota, raising concerns about its potential impact on aquatic ecosystems. The compound exhibits strong anti-androgenic and weak estrogenic activities, with its metabolites showing greater estrogenic potency. The environmental presence of benzophenone-3 and its derivatives, especially in water bodies near recreational activities and wastewater treatment plant effluents, underscores the need for further research on its long-term exposure effects in aquatic ecosystems (Kim & Choi, 2014).

Antimicrobial Properties

Chromones and their derivatives, which are structurally related to benzophenones, have demonstrated significant antioxidant and antimicrobial potential. The radical scavenging activity of these compounds is attributed to specific structural features, such as the double bond and carbonyl group in the chromone nucleus. The presence of hydroxyl groups at specific positions enhances their antimicrobial efficacy, suggesting that modifications to the benzophenone structure could yield potent antimicrobial agents (Yadav et al., 2014).

Safety and Regulatory Considerations

The safety of benzophenone as a flavoring substance has been evaluated, considering its potential genotoxicity and endocrine activities. The established tolerable daily intake (TDI) aims to cover both non-neoplastic and neoplastic effects observed in toxicity studies, highlighting the importance of understanding the safety profiles of benzophenone derivatives in various applications (Silano et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

(2,4-difluorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2NO3/c22-17-5-6-18(19(23)13-17)20(25)16-3-1-15(2-4-16)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSIUCMBAQBGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642883
Record name (2,4-Difluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

CAS RN

898758-43-5
Record name (2,4-Difluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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